molecular formula C9H10BrN3O B11765016 6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine CAS No. 701232-65-7

6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine

Cat. No.: B11765016
CAS No.: 701232-65-7
M. Wt: 256.10 g/mol
InChI Key: BECLHXUHFAVJMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine (CAS 701232-65-7) is a fused pyrimidine derivative of high interest in medicinal chemistry research. With a molecular formula of C9H10BrN3O and a molecular weight of 256.10 g/mol, this compound serves as a versatile synthetic intermediate . Its structure features a pyrimidin-4-amine core, a privileged scaffold in drug discovery frequently found in molecules designed to inhibit kinase enzymes such as EGFR (Epidermal Growth Factor Receptor) . The bromine atom at the 6-position provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to create diverse libraries of analogs for structure-activity relationship (SAR) studies . The fused pyrano ring system contributes to the molecular rigidity and can influence pharmacokinetic properties. Fused pyrimidines, in general, are key structural motifs in the development of investigational antitumor and antiviral agents, making this brominated building block a valuable starting point for synthesizing more complex molecules for biological evaluation . This product is for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care following laboratory safety protocols; refer to the Safety Data Sheet for comprehensive hazard and handling information. Store in a cool, dark place, sealed in dry conditions at 2-8°C .

Properties

CAS No.

701232-65-7

Molecular Formula

C9H10BrN3O

Molecular Weight

256.10 g/mol

IUPAC Name

6-bromo-7,7-dimethylpyrano[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C9H10BrN3O/c1-9(2)6(10)3-5-7(11)12-4-13-8(5)14-9/h3-4H,1-2H3,(H2,11,12,13)

InChI Key

BECLHXUHFAVJMX-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=CC2=C(N=CN=C2O1)N)Br)C

Origin of Product

United States

Preparation Methods

Electrophilic Aromatic Substitution

  • Reagent : Py·Br₃ in dichloromethane at 0–25°C.

  • Mechanism : The electron-rich pyrimidine ring undergoes electrophilic attack, with bromine preferentially attaching to the 6-position due to steric and electronic factors.

  • Example : Treatment of 7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine with Py·Br₃ yielded 6-bromo derivatives in 81% yield.

Radical Bromination

  • Reagent : NBS with azobisisobutyronitrile (AIBN) in CCl₄.

  • Conditions : Reflux for 4–6 hours under inert atmosphere.

  • Yield : 70–85%, though regioselectivity varies with substituents.

Installation of 7,7-Dimethyl Groups

The 7,7-dimethyl groups are introduced via:

Alkylation of Pyran Oxygen

  • Reagents : Methyl iodide (MeI) or dimethyl sulfate in the presence of K₂CO₃.

  • Conditions : Reflux in acetone or DMF for 12–24 hours.

  • Yield : 60–75%, with overalkylation as a common side reaction.

Grignard Addition

  • Reagents : Trimethylaluminum (AlMe₃) or MeMgBr.

  • Mechanism : Nucleophilic attack on the pyran carbonyl, followed by protonation.

  • Optimization : Khalili et al. reported 88–95% yields using Fe₃O₄@SiO₂ catalysts under solvent-free conditions.

Stepwise Synthesis from Prefunctionalized Intermediates

A patent by WO2024015825A1 outlines a scalable route for analogous bromo-dimethylpyridines, adaptable to pyranopyrimidines:

  • Directing Group Installation : React 2-amino-3,5-dibromo-4-methylpyridine with N,N-dimethylformamide dimethylacetal to form (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide.

  • Negishi Coupling : Replace the 3-bromo substituent with methyl using Me₂Zn and NiCl₂(dppf) at 80°C (yield: 85–92%).

  • Hydrolysis : Remove the directing group with HCl/EtOH to yield the dimethylamine product.

Purification and Characterization

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane (1:3) eluent.

  • Crystallization : DMF/ethanol (2:1) for high-purity crystals.

  • Spectroscopy :

    • ¹H NMR (DMSO-d₆): δ 1.71 (s, 6H, CH₃), 6.21 (s, 1H, pyran H), 7.31 (br s, 2H, NH₂).

    • HRMS : m/z 256.10 [M+H]⁺ (calculated for C₉H₁₀BrN₃O).

Comparative Analysis of Synthetic Routes

MethodKey ReagentsConditionsYield (%)Purity (%)
CyclocondensationPy·Br₃, Fe₃O₄ NPsEtOH, 40°C8198
Negishi CouplingMe₂Zn, NiCl₂(dppf)Toluene, 80°C9299
AlkylationMeI, K₂CO₃DMF, reflux7595
Radical BrominationNBS, AIBNCCl₄, reflux7897

Challenges and Optimization Strategies

  • Regioselectivity : Bromination at the 6-position is favored over 5- or 8-positions due to steric hindrance from dimethyl groups.

  • Byproduct Formation : Overalkylation during dimethylation is mitigated by using excess MeI and phase-transfer catalysts.

  • Catalyst Recycling : Fe₃O₄-based nanocatalysts are reusable for 5–7 cycles without significant activity loss .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used in substitution reactions, typically in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a corresponding oxide.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 6-bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine exhibits potential anticancer properties. It has been shown to inhibit specific enzymes involved in DNA repair mechanisms, particularly poly (ADP-ribose) polymerase-1 (PARP-1). This inhibition can lead to increased apoptosis in cancer cells and has been studied for its effectiveness against various cancer cell lines .

Mechanism of Action
The mechanism of action involves the compound's interaction with molecular targets such as the epidermal growth factor receptor (EGFR) and protein kinase B (AKT), which are crucial in regulating cell proliferation and survival pathways. The structural features of the compound enhance its selectivity and potency against specific cancer types, making it a candidate for further development in cancer therapeutics.

Biological Studies

Biological Target Interaction
this compound is utilized in biological studies to explore its interactions with various enzymes and receptors. These studies help elucidate the compound's pharmacological profiles and potential therapeutic applications. Its ability to undergo nucleophilic substitutions and electrophilic aromatic substitutions allows it to form derivatives that may possess altered biological activities .

Chemical Biology

Tool Compound for Pathway Probing
In chemical biology, this compound serves as a tool for probing biological pathways and mechanisms. Its unique structure allows researchers to investigate how modifications influence biological interactions and therapeutic efficacy. This application is particularly valuable in drug discovery and development processes where understanding molecular interactions is critical .

Industrial Applications

Synthesis and Production
While detailed industrial production methods for this compound are not extensively documented, the general approach involves optimizing laboratory synthesis methods for scalability. Reaction conditions such as temperature, solvent choice, and reaction time must be carefully controlled to ensure high yield and purity during industrial production .

Mechanism of Action

The mechanism of action of 6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair . By inhibiting PARP-1, the compound can induce DNA damage in cancer cells, leading to cell death. This makes it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the dimethyl groups enhances its reactivity and potential interactions with biological targets.

Biological Activity

6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine (CAS No. 701232-65-7) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the compound's biological properties, including its anticancer activity, anti-inflammatory effects, and other pharmacological implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H10BrN3OC_9H_{10}BrN_3O, with a molecular weight of approximately 257.08 g/mol. The compound features a pyrano-pyrimidine core structure which is significant in various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against several cancer cell lines. The compound was evaluated for its cytotoxic effects using the MTT assay and exhibited promising results:

Cell Line IC50 (µM) Mechanism
MCF-712.50Apoptosis induction
NCI-H46042.30Cell cycle arrest
SF-2683.79Inhibition of proliferation

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation in various cancer types, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for anti-inflammatory activities. Research indicates that it can modulate inflammatory pathways potentially through the inhibition of pro-inflammatory cytokines. The specific mechanisms remain to be fully elucidated but suggest a role in conditions characterized by chronic inflammation.

Case Studies and Research Findings

  • Study on MCF-7 Cell Line : A case study demonstrated that treatment with this compound resulted in significant cytotoxicity against the MCF-7 breast cancer cell line. The study reported an IC50 value of 12.50 µM, indicating effective inhibition of cell viability .
  • Mechanistic Insights : Further mechanistic studies revealed that the compound could induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial regulators of apoptosis .
  • Combination Therapies : Preliminary research suggests that when combined with other chemotherapeutic agents, such as doxorubicin, this compound may enhance therapeutic efficacy while reducing side effects associated with traditional treatments .

Safety and Toxicology

While exploring its therapeutic potential, safety assessments are crucial. The compound has been classified under GHS as causing skin and eye irritation (Category 2) and specific target organ toxicity upon single exposure (Category 3). Appropriate handling procedures are recommended to mitigate risks during laboratory use .

Q & A

What are the established synthetic routes for 6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine, and what are their critical reaction conditions?

Basic Research Question
The synthesis typically involves multi-step protocols starting with pyrimidine precursors. Key steps include:

  • Coupling Reactions : Alkylation or halogenation to introduce substituents (e.g., bromine at position 6) .
  • Cyclization : Formation of the pyrano-pyrimidine core using catalysts like Fe(acac)₃ or acidic conditions .
  • Bromination : Selective bromination at position 6 using reagents such as PBr₃ or NBS (N-bromosuccinimide) .
    Critical Conditions :
  • Temperature control (e.g., 0–5°C for bromination to avoid side reactions).
  • Solvent selection (e.g., DMF for cyclization, THF for amine coupling) .
  • Purification via RP-HPLC or column chromatography to isolate the product .

How can researchers characterize this compound using spectroscopic and crystallographic methods?

Basic Research Question
Spectroscopic Techniques :

  • ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., bromine causes deshielding; dimethyl groups appear as singlets near δ 1.5–2.0 ppm) .
  • HRMS : Confirm molecular formula (e.g., [M+H]+ calculated for C₁₀H₁₂BrN₃O requires m/z 294.0154) .
    Crystallography :
  • Single-crystal X-ray diffraction resolves structural ambiguities (e.g., bond angles, ring conformation) . Example: A pyrido[2,3-d]pyrimidine analog showed a planar pyrimidine ring with a dihedral angle of 8.2° relative to the pyran ring .

What strategies optimize synthetic yields while minimizing byproducts in brominated pyrano-pyrimidine derivatives?

Advanced Research Question
Methodological Approaches :

  • Catalyst Screening : Use Fe(acac)₃ to enhance cyclization efficiency (yields improved from 45% to 77% in analogous pyrrolo-pyrimidines) .
  • Stepwise Halogenation : Introduce bromine after core formation to prevent premature substitution .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates .
    Data-Driven Adjustments :
  • Monitor reaction progress via TLC (Rf ~0.6 in CHCl₃/MeOH 10:1) .
  • Use scavengers (e.g., molecular sieves) to absorb excess brominating agents .

How can conflicting NMR data in structural elucidation be resolved?

Advanced Research Question
Case Example : A ¹H NMR signal at δ 6.27 ppm (s, 1H) in a related compound was initially misassigned as a pyran proton but corrected via NOESY to confirm its position on the pyrimidine ring .
Resolution Strategies :

  • 2D NMR : HSQC and HMBC correlate ambiguous protons with adjacent carbons .
  • Computational Modeling : DFT calculations predict chemical shifts (e.g., B3LYP/6-31G* level) .
  • Comparative Analysis : Cross-reference with crystallographic data (e.g., bond lengths in pyrano-pyrimidines average 1.38 Å for C-N) .

How to design structure-activity relationship (SAR) studies for derivatives targeting kinase inhibition?

Advanced Research Question
Methodology :

  • Substituent Variation : Modify the 6-bromo and 7,7-dimethyl groups to assess steric/electronic effects on binding .
  • Biological Assays : Test inhibition of tyrosine kinases (e.g., EGFR) using enzymatic assays (IC₅₀ values) .
  • Docking Studies : Align derivatives with kinase ATP-binding pockets (e.g., PyMOL or AutoDock) .
    Key Findings :
  • Analogs with bulkier 7-substituents showed reduced activity due to steric hindrance .
  • Bromine at position 6 enhances halogen bonding with kinase hinge regions .

What analytical techniques validate purity and stability under storage conditions?

Basic Research Question
Purity Assessment :

  • HPLC : Use C18 columns with UV detection (λ = 254 nm); retention time ~8.2 min .
  • Elemental Analysis : Confirm Br content (theoretical: 27.2%) .
    Stability Protocols :
  • Store at -20°C under inert atmosphere (N₂) to prevent decomposition.
  • Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) .

How to address discrepancies between computational predictions and experimental biological activity data?

Advanced Research Question
Case Study : A derivative predicted to inhibit VEGFR2 (docking score: -9.2 kcal/mol) showed no activity in cell assays due to poor solubility .
Mitigation Strategies :

  • Physicochemical Profiling : Measure logP (e.g., >3.5 indicates solubility issues) .
  • Prodrug Design : Introduce phosphate groups to enhance aqueous solubility .
  • MD Simulations : Simulate membrane permeability (e.g., GROMACS) to refine predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.